molecular formula C6H7ClO2 B578383 2-Furanmethanol, 5-(chloromethyl)- CAS No. 1265365-41-0

2-Furanmethanol, 5-(chloromethyl)-

Cat. No.: B578383
CAS No.: 1265365-41-0
M. Wt: 146.57
InChI Key: SCMVVLJZNNJDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanmethanol, 5-(chloromethyl)- is an organic compound with the molecular formula C(_6)H(_7)ClO(_2) It is a derivative of furan, a heterocyclic aromatic compound, and features a chloromethyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furanmethanol, 5-(chloromethyl)- typically involves the chloromethylation of 2-furanmethanol. One common method includes the reaction of 2-furanmethanol with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl intermediate, which then attaches to the furan ring.

Industrial Production Methods: On an industrial scale, the production of 2-Furanmethanol, 5-(chloromethyl)- can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the chloromethylation process.

Types of Reactions:

    Oxidation: 2-Furanmethanol, 5-(chloromethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the chloromethyl group can yield 2-furanmethanol derivatives.

    Substitution: The chloromethyl group is reactive and can participate in nucleophilic substitution reactions, leading to the formation of various substituted furan derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or neutral conditions.

Major Products:

    Oxidation: 5-(Chloromethyl)-2-furancarboxaldehyde or 5-(Chloromethyl)-2-furancarboxylic acid.

    Reduction: 2-Furanmethanol derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

2-Furanmethanol, 5-(chloromethyl)- has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules and as a building block for biologically relevant compounds.

    Industry: It is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, 5-(chloromethyl)- depends on its specific application. In chemical reactions, the chloromethyl group acts as a reactive site for nucleophilic attack, facilitating the formation of various derivatives. In biological systems, its activity would be determined by the nature of the target molecules and the pathways involved.

Comparison with Similar Compounds

    2-Furanmethanol: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    5-Methyl-2-furanmethanol: Features a methyl group instead of a chloromethyl group, leading to different reactivity and applications.

    2-Furancarboxaldehyde: An aldehyde derivative of furan, used in different synthetic applications.

Uniqueness: 2-Furanmethanol, 5-(chloromethyl)- is unique due to the presence of the chloromethyl group, which enhances its reactivity and versatility in synthetic chemistry. This makes it a valuable intermediate for the preparation of a wide range of chemical products.

Properties

IUPAC Name

[5-(chloromethyl)furan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-3-5-1-2-6(4-8)9-5/h1-2,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMVVLJZNNJDHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.